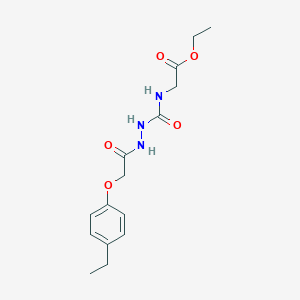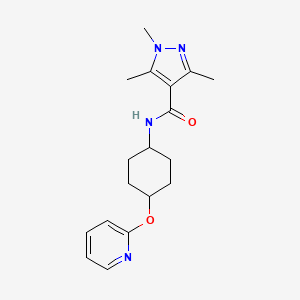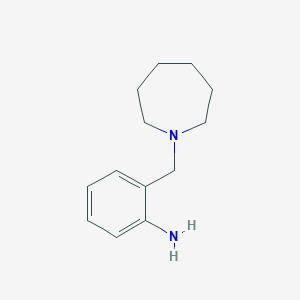![molecular formula C26H22FN3O2 B2471157 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-50-4](/img/structure/B2471157.png)
3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It has a molecular formula of C26H22FN3O2 . This compound is part of the quinoline family, which is a class of organic compounds that are widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, such as the compound , has been a subject of extensive research. Various synthesis protocols have been reported in the literature for the construction of this scaffold . These include classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[4,3-c]quinoline core, which is a three-membered azaheterocyclic system composed of a pyrazole and a quinoline fragment . The structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Aplicaciones Científicas De Investigación
Fluorescent Applications
Quinoline derivatives are recognized for their efficiency as fluorophores, which are crucial in studying biological systems due to their sensitivity and selectivity. The research highlights the potential of aminoquinolines and other quinoline derivatives as promising compounds for applications in biochemistry and medicine, particularly as DNA fluorophores and in the development of new, more sensitive, and selective fluorescent probes (Aleksanyan & Hambardzumyan, 2013).
Synthesis and Characterization
The synthesis of novel pyrazolo[4,3-c]quinoline derivatives is a topic of considerable interest. These compounds serve as potential ligands for biological targets such as the estrogen receptor. The synthesis involves starting from easily accessible dihydro-lH-quinolin-4-ones and functionalizing them with various acylating agents to achieve the desired pyrazole derivatives, highlighting the versatility of quinoline derivatives in chemical synthesis and drug development (Kasiotis, Fokialakis, & Haroutounian, 2006).
Anti-inflammatory and Molecular Docking Studies
Quinoline derivatives are also explored for their anti-inflammatory properties. A novel tetrazole incorporated quinoline analog was synthesized and evaluated for its in-vitro anti-inflammatory activities. This study indicates the potential therapeutic applications of quinoline derivatives in designing anti-inflammatory drugs, supported by molecular docking studies to understand their mechanism of action (Sureshkumar et al., 2017).
Antimycobacterial Activity
The antimycobacterial activity of quinoline derivatives has been a significant focus, with various compounds synthesized and evaluated against Mycobacterium tuberculosis. These studies provide insights into the development of new antimicrobial agents to combat tuberculosis and other bacterial infections, showcasing the potential of quinoline derivatives in addressing global health challenges (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-3-32-20-10-6-18(7-11-20)25-23-16-30(15-17-4-8-19(27)9-5-17)24-13-12-21(31-2)14-22(24)26(23)29-28-25/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBJMQJPUGRCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Chloropropanoylamino)acetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B2471075.png)


![Ethyl 4-{[(2Z)-2-[(6-methylpyridin-2-YL)imino]-4-oxo-1,3-thiazolidin-5-YL]methyl}benzoate](/img/structure/B2471078.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2471081.png)

![2,2,2-trifluoro-N-[1-(6-fluoropyridine-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B2471087.png)
![1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2471088.png)
![2-Chloro-1-spiro[2.5]octan-2-ylethanone](/img/structure/B2471089.png)

![(2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B2471091.png)

![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2471097.png)